molecular formula C7H9NO3 B13794547 5-(Hydroxymethyl)-2-methoxypyridin-3-ol

5-(Hydroxymethyl)-2-methoxypyridin-3-ol

Cat. No.: B13794547
M. Wt: 155.15 g/mol
InChI Key: FQUGCDLYPJODFG-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methoxypyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, a methoxy group at position 2, and a hydroxymethyl (-CH2OH) substituent at position 5 (Figure 1).

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

5-(hydroxymethyl)-2-methoxypyridin-3-ol

InChI

InChI=1S/C7H9NO3/c1-11-7-6(10)2-5(4-9)3-8-7/h2-3,9-10H,4H2,1H3

InChI Key

FQUGCDLYPJODFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-methoxypyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 5-position. The reaction is typically carried out under mild conditions, with the temperature maintained at around 60-70°C for several hours.

Industrial Production Methods

In an industrial setting, the production of 5-(Hydroxymethyl)-2-methoxypyridin-3-ol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-methoxypyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 5-(hydroxymethyl)-2-methoxypyridine using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 5-Formyl-2-methoxypyridin-3-ol.

    Reduction: 5-(Hydroxymethyl)-2-methoxypyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-2-methoxypyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

5-Chloro-2-methoxypyridin-3-ol

  • Substituents : Chlorine at position 5, methoxy at position 2, hydroxyl at position 3.
  • Molecular Formula: C6H6ClNO2.
  • Molecular Weight : 159.57 g/mol.
  • CAS Number : 1261365-86-7.
  • Key Differences : The chlorine atom at position 5 increases molecular weight and may reduce hydrophilicity compared to the hydroxymethyl group in the target compound. Chlorine’s electronegativity could also alter reactivity in substitution reactions .

(5-Chloro-2-methoxypyridin-3-yl)methanol

  • Substituents : Chlorine at position 5, methoxy at position 2, hydroxymethyl at position 3.
  • Molecular Formula: C7H8ClNO2.
  • Molecular Weight : 173.60 g/mol.
  • CAS Number : 351410-46-3.
  • Key Differences : The hydroxymethyl group at position 3 (vs. position 5 in the target compound) creates distinct electronic and steric effects. This compound is priced at $340/g, indicating moderate commercial availability .

5-Methoxypyridin-3-ol

  • Substituents : Methoxy at position 5, hydroxyl at position 3.
  • Molecular Formula: C6H7NO2.
  • Molecular Weight : 125.13 g/mol.
  • Key Differences : The absence of a hydroxymethyl group reduces steric hindrance and may lower boiling points compared to the target compound. Methoxy groups generally enhance metabolic stability in drug design .

Physicochemical and Commercial Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Price (1 g) Key Features
5-(Hydroxymethyl)-2-methoxypyridin-3-ol* 2-OCH3, 3-OH, 5-CH2OH ~155.15 (estimated) Not available N/A High hydrophilicity, polar functional groups
5-Chloro-2-methoxypyridin-3-ol 2-OCH3, 3-OH, 5-Cl 159.57 1261365-86-9 $500 Halogenated analog, higher lipophilicity
(5-Chloro-2-methoxypyridin-3-yl)methanol 2-OCH3, 3-CH2OH, 5-Cl 173.60 351410-46-3 $340 Dual polar groups, steric complexity
5-Methoxypyridin-3-ol 5-OCH3, 3-OH 125.13 Not provided N/A Simpler structure, lower molecular weight

*Estimated properties based on structural analogs.

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